molecular formula C6H7N3O4S B3371471 N-(3-nitrophenyl)sulfamide CAS No. 70466-79-4

N-(3-nitrophenyl)sulfamide

Cat. No.: B3371471
CAS No.: 70466-79-4
M. Wt: 217.21 g/mol
InChI Key: XIZIOBPTGHLKKS-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)sulfamide is an organic compound with the molecular formula C6H7N3O4S and a molecular weight of 217.2 g/mol . It is a specialty product often used in proteomics research . The compound features a sulfamide group attached to a 3-nitrophenyl ring, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like H2O2 and SOCl2 are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like SnCl2 can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfamide group under mild conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino-substituted sulfamides.

    Substitution: Various substituted sulfamides depending on the nucleophile used.

Comparison with Similar Compounds

N-(3-nitrophenyl)sulfamide is part of a broader class of sulfur-nitrogen bond-containing compounds, including sulfenamides, sulfinamides, and sulfonamides . These compounds share similar structural features but differ in their oxidation states and reactivity. For instance:

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other sulfonamides .

Properties

IUPAC Name

1-nitro-3-(sulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,(H2,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZIOBPTGHLKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649710
Record name N-(3-Nitrophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70466-79-4
Record name N-(3-Nitrophenyl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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